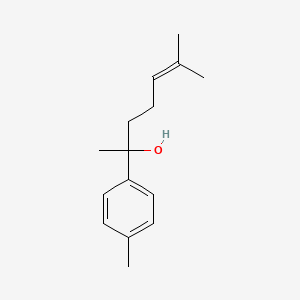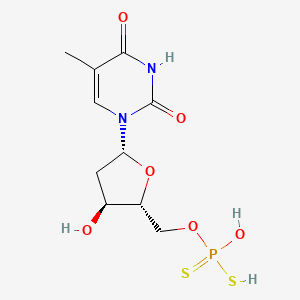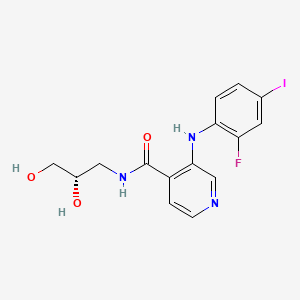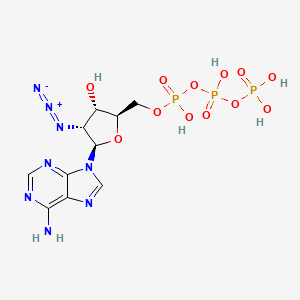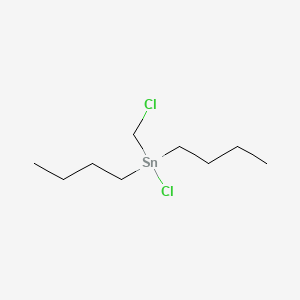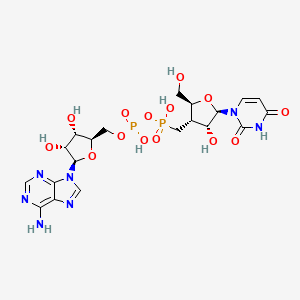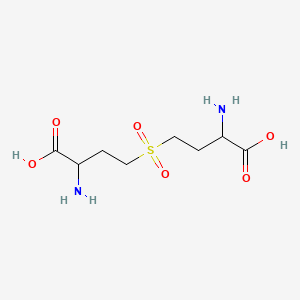
Acetyl-asparaginyl-prolyl-methyltyrosinamide
Vue d'ensemble
Description
Acetyl-asparaginyl-prolyl-methyltyrosinamide is a synthetic peptide composed of four amino acids: acetyl-asparagine, proline, methyltyrosine, and proline. This compound has garnered significant attention in the scientific community due to its potential therapeutic and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetyl-asparaginyl-prolyl-methyltyrosinamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: The first amino acid, acetyl-asparagine, is attached to the resin.
Deprotection and coupling: The protecting group is removed, and the next amino acid, proline, is coupled to the growing chain using a coupling reagent such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Repetition: The deprotection and coupling steps are repeated for methyltyrosine and the second proline.
Cleavage and purification: The completed peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale SPPS or solution-phase peptide synthesis. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Industrial production also requires stringent quality control measures to ensure the consistency and safety of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Acetyl-asparaginyl-prolyl-methyltyrosinamide can undergo various chemical reactions, including:
Oxidation: The methyltyrosine residue can be oxidized to form dopaquinone derivatives.
Reduction: Reduction reactions can target the peptide bonds or specific amino acid residues.
Substitution: Nucleophilic substitution reactions can modify the side chains of the amino acids.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or dithiothreitol (DTT) are commonly employed.
Substitution: Nucleophiles such as alkyl halides or amines can be used in the presence of a base like triethylamine (TEA).
Major Products Formed
Oxidation: Dopaquinone derivatives and other oxidized products.
Reduction: Reduced peptide bonds or modified amino acid residues.
Substitution: Alkylated or aminated derivatives of the peptide.
Applications De Recherche Scientifique
Acetyl-asparaginyl-prolyl-methyltyrosinamide has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in cellular signaling pathways and protein-protein interactions.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of peptide-based materials and drug delivery systems.
Mécanisme D'action
The mechanism of action of acetyl-asparaginyl-prolyl-methyltyrosinamide involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and triggering downstream signaling events. For example, it may inhibit or activate certain kinases, leading to changes in cellular processes such as proliferation, apoptosis, or differentiation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetyl-asparaginyl-prolyl-tyrosinamide: Lacks the methyl group on the tyrosine residue.
Acetyl-asparaginyl-prolyl-phenylalaninamide: Contains phenylalanine instead of methyltyrosine.
Acetyl-asparaginyl-prolyl-tryptophanamid: Contains tryptophan instead of methyltyrosine.
Uniqueness
Acetyl-asparaginyl-prolyl-methyltyrosinamide is unique due to the presence of the methyltyrosine residue, which can impart distinct chemical and biological properties. This modification can affect the compound’s stability, binding affinity, and overall activity, making it a valuable tool for research and therapeutic applications .
Propriétés
IUPAC Name |
(2S)-N-[(2S)-2-acetamido-3-(4-hydroxyphenyl)propanoyl]-1-[(2S)-2,4-diamino-4-oxobutanoyl]-N-methylpyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N5O6/c1-12(27)24-16(10-13-5-7-14(28)8-6-13)20(31)25(2)21(32)17-4-3-9-26(17)19(30)15(22)11-18(23)29/h5-8,15-17,28H,3-4,9-11,22H2,1-2H3,(H2,23,29)(H,24,27)/t15-,16-,17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTSBIEDXOOPHGM-ULQDDVLXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=CC=C(C=C1)O)C(=O)N(C)C(=O)C2CCCN2C(=O)C(CC(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N(C)C(=O)[C@@H]2CCCN2C(=O)[C@H](CC(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N5O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201002978 | |
| Record name | 4-Iminohomoseryl-N-{2-[(1-hydroxyethylidene)amino]-3-(4-hydroxyphenyl)propanoyl}-N-methylprolinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201002978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
447.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82867-71-8 | |
| Record name | Acetyl-asparaginyl-prolyl-methyltyrosinamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082867718 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Iminohomoseryl-N-{2-[(1-hydroxyethylidene)amino]-3-(4-hydroxyphenyl)propanoyl}-N-methylprolinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201002978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![9-Ethyl-3-(hydroxymethyl)-1,7-dioxaspiro[5.5]undecan-4-ol](/img/structure/B1194251.png)
